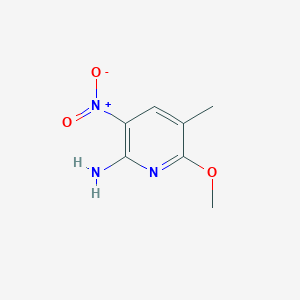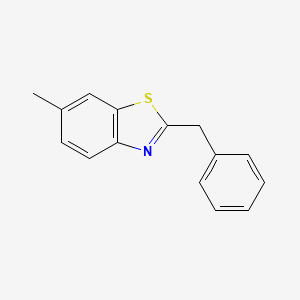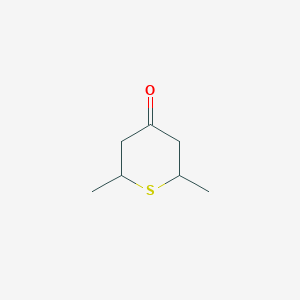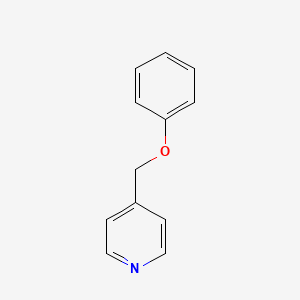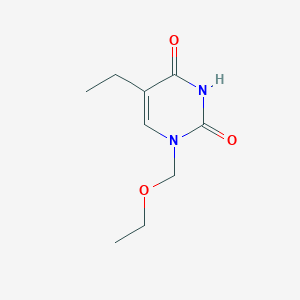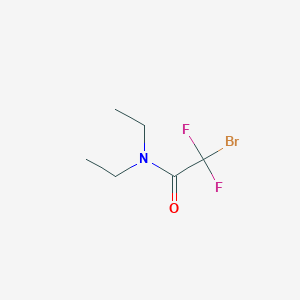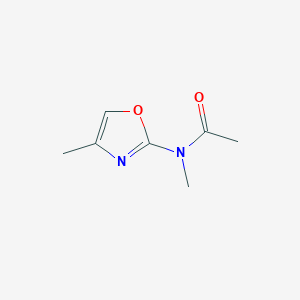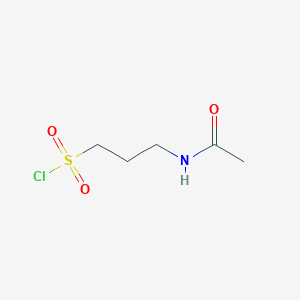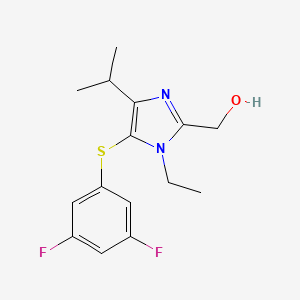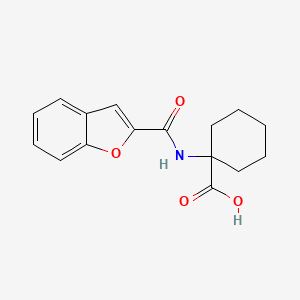
1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid is a complex organic compound that features a benzofuran moiety attached to a cyclohexane ring via an amide linkage. This compound is of interest due to its potential biological and pharmacological activities, which are derived from the unique structural characteristics of the benzofuran and cyclohexane components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid typically involves the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Amidation Reaction: The benzofuran-2-carbonyl chloride is then reacted with cyclohexylamine to form 1-[(1-Benzofuran-2-carbonyl)amino]cyclohexane.
Carboxylation: The final step involves the carboxylation of the cyclohexane ring to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The amide linkage can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products:
Oxidation: Benzofuran-2,3-dione.
Reduction: 1-[(1-Benzofuran-2-carbonyl)amino]cyclohexane.
Substitution: Various esters or amides depending on the reagents used.
Scientific Research Applications
1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran moiety but lacks the cyclohexane ring and amide linkage.
Cyclohexane-1-carboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the benzofuran moiety.
1-[(1-Benzofuran-2-carbonyl)amino]cyclohexane: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-(Benzofuran-2-carboxamido)cyclohexanecarboxylic acid is unique due to the combination of the benzofuran moiety, amide linkage, and cyclohexane ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
652170-08-6 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-(1-benzofuran-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c18-14(13-10-11-6-2-3-7-12(11)21-13)17-16(15(19)20)8-4-1-5-9-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)(H,19,20) |
InChI Key |
YQSDMCDZUWBTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

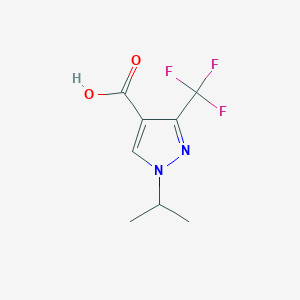
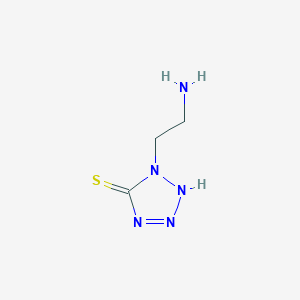
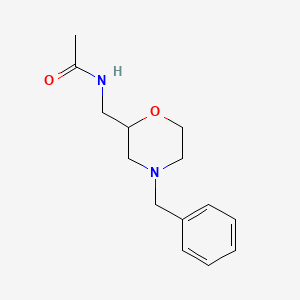
![7-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8735834.png)
![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B8735846.png)
